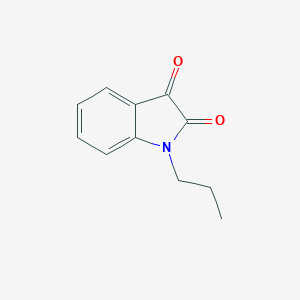

1-propyl-1H-indole-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUNBCWMOHUMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364687 | |

| Record name | 1-propyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41042-12-0 | |

| Record name | 1-propyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-propyl-1H-indole-2,3-dione chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-propyl-1H-indole-2,3-dione, also known as N-propylisatin, is a derivative of the versatile heterocyclic compound isatin (1H-indole-2,3-dione). The isatin core is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The substitution at the N-1 position with a propyl group modifies the physicochemical properties of the parent molecule, potentially influencing its biological profile. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological applications of this compound, drawing upon available data for the isatin class of compounds.

Chemical Structure and Properties

The chemical structure of this compound consists of an indole nucleus with carbonyl groups at positions 2 and 3, and a propyl group attached to the nitrogen atom at position 1.

Chemical Structure:

Systematic Name: this compound Common Names: N-propylisatin, 1-propylisatin CAS Number: 41042-12-0[1] Molecular Formula: C₁₁H₁₁NO₂[1] Molecular Weight: 189.21 g/mol [1][2]

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. The following table summarizes available calculated and general properties.

| Property | Value | Source |

| Molecular Weight | 189.21 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |

| logP (calculated) | 1.83 | [2] |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Rotatable Bonds | 2 | Calculated |

| Appearance | Expected to be a colored solid | Inferred from isatin derivatives |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from isatin derivatives |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indole ring and the protons of the N-propyl group. The aromatic protons would appear in the downfield region (typically δ 7-8 ppm). The propyl group would exhibit a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum would display signals for the two carbonyl carbons (C2 and C3) in the highly deshielded region (around δ 160-185 ppm). Signals for the aromatic carbons and the carbons of the propyl group would also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the two carbonyl groups (C=O) in the region of 1700-1750 cm⁻¹. The absence of an N-H stretching band (around 3200 cm⁻¹) would confirm the N-substitution.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (189.21).

Synthesis

The synthesis of this compound typically involves the N-alkylation of isatin. A general experimental protocol is described below.

General Synthesis Protocol for this compound

This protocol is based on general methods for the N-alkylation of isatin.

Materials:

-

Isatin (1H-indole-2,3-dione)

-

1-Bromopropane (or 1-iodopropane)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hexane

-

Water

-

Brine

Procedure:

-

To a solution of isatin (1.0 eq) in dry DMF or acetone, add a base such as potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, used with caution).

-

Stir the mixture at room temperature for 30 minutes to form the isatin anion.

-

Add 1-bromopropane (1.1-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Logical Workflow for Synthesis:

Biological Activities and Potential Applications

While specific biological data for this compound is limited in the readily available literature, the isatin scaffold is known for a wide array of pharmacological activities. It is plausible that the 1-propyl derivative may share some of these properties.

Anticonvulsant Activity

Numerous derivatives of isatin have been investigated for their anticonvulsant properties. Studies on N-alkyl isatin derivatives suggest that the nature and size of the alkyl group can influence the anticonvulsant activity. It is hypothesized that these compounds may exert their effects through modulation of ion channels or neurotransmitter systems in the central nervous system.[3][4][5]

Hypothesized Mechanism of Action (Anticonvulsant):

References

Synthesis of 1-propyl-1H-indole-2,3-dione from Isatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 1-propyl-1H-indole-2,3-dione, an N-alkylated derivative of isatin. Isatin and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The N-alkylation of the isatin core is a critical modification, enhancing the stability of the molecule and allowing for further functionalization.[2][3] This document provides a comprehensive overview of the synthesis, focusing on the N-propylation of isatin. It includes detailed experimental protocols for both conventional heating and microwave-assisted methods, a summary of reaction parameters, and diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile endogenous compound found in mammalian tissues and has been identified in various plants.[4] Its unique structural features make it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and pharmacologically active molecules.[1][5][6] The N-alkylation of isatin is a fundamental transformation that not only protects the labile N-H proton but also serves as a key step in the synthesis of more complex molecules with potential therapeutic applications, including antiviral, and caspase inhibition activities.[2] This guide focuses on the synthesis of this compound, providing a practical and reproducible methodology for its preparation from isatin.

Core Synthesis Principle: N-Alkylation

The synthesis of this compound from isatin is achieved through a nucleophilic substitution reaction. The core principle involves two main steps:

-

Deprotonation: The acidic proton on the nitrogen atom of the isatin ring is removed by a base, leading to the formation of a resonance-stabilized isatin anion.[2][3]

-

Nucleophilic Attack: The generated isatin anion then acts as a nucleophile, attacking the electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane), resulting in the formation of a new N-C bond and yielding this compound.[2]

Commonly used bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[2] The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).[2][7] Both conventional heating and microwave irradiation can be employed to facilitate the reaction, with microwave-assisted methods often offering significant advantages in terms of reduced reaction times and improved yields.[2][7]

Reaction Mechanism

The following diagram illustrates the general mechanism for the N-alkylation of isatin.

Caption: Reaction mechanism for the N-propylation of isatin.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below: conventional heating and microwave-assisted synthesis.

Method 1: Conventional Heating

This method is a widely used and reliable procedure for the N-alkylation of isatin.

Reagents and Materials:

-

Isatin (1.0 mmol, 147.1 mg)

-

Potassium Carbonate (K₂CO₃) (1.3 mmol, 179.7 mg)

-

1-Bromopropane (1.1 mmol, 135.2 mg, 101 µL) or 1-Iodopropane (1.1 mmol, 187.0 mg, 113 µL)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve isatin in DMF.

-

Add potassium carbonate to the solution.

-

Stir the mixture at room temperature.

-

Add the propyl halide (1-bromopropane or 1-iodopropane) to the reaction mixture.

-

Heat the reaction mixture to 70-80°C under a reflux condenser.[3]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with water.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Method 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and often leads to higher yields.[2][7]

Reagents and Materials:

-

Isatin (1.0 mmol, 147.1 mg)

-

Potassium Carbonate (K₂CO₃) (1.3 mmol, 179.7 mg)

-

1-Bromopropane (1.1 mmol, 135.2 mg, 101 µL) or 1-Iodopropane (1.1 mmol, 187.0 mg, 113 µL)

-

N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) (a few drops to form a slurry)

-

Microwave-safe reaction vessel

Procedure:

-

In a microwave-safe vessel, intimately mix isatin, potassium carbonate, and the propyl halide.

-

Place the vessel in a microwave reactor and irradiate (e.g., 300 W) for a short period (e.g., 3-5 minutes).[8]

-

After irradiation, cool the vessel to room temperature.

-

Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for synthesis and purification.

Data Presentation

The following tables summarize the reaction conditions and yields for the N-alkylation of isatin with various alkyl halides, providing a comparative overview.

Table 1: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Isatin

| Alkylating Agent | Method | Base | Solvent | Time | Yield (%) | Reference |

| Methyl Iodide | Conventional | K₂CO₃ | DMF | 1.5 - 2 h | ~80 | [8] |

| Methyl Iodide | Microwave | K₂CO₃ | DMF | 3 min | 95 | [8] |

| Ethyl Iodide | Conventional | K₂CO₃ | DMF | 1.5 h | 78 | [7] |

| Ethyl Iodide | Microwave | K₂CO₃ | DMF | 1.5 min | 90 | [7] |

| n-Butyl Bromide | Conventional | K₂CO₃ | DMF | - | - | |

| n-Butyl Bromide | Microwave | K₂CO₃ | DMF | 5 min | 69 | [7] |

Table 2: N-Alkylation of Isatin with Various Alkyl Halides under Microwave Irradiation

| Entry | Alkyl Halide | Base | Solvent | Time (min) | Power (W) | Yield (%) | Reference |

| 1 | Methyl Iodide | K₂CO₃ | DMF | 3 | 300 | 95 | [7] |

| 2 | Ethyl Iodide | K₂CO₃ | DMF | 1.5 | 300 | 90 | [7] |

| 3 | n-Butyl Bromide | K₂CO₃ | DMF | 5 | 500 | 69 | [7] |

| 4 | Benzyl Chloride | K₂CO₃ | DMF | 5 | 200 | 96 | [7] |

| 5 | Ethyl Bromoacetate | K₂CO₃ | DMF | 3 | 200 | 76 | [7] |

Conclusion

The synthesis of this compound from isatin is a straightforward and efficient process. Both conventional heating and microwave-assisted methods can be successfully employed, with the latter offering significant advantages in terms of reaction speed and yield. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to perform this synthesis, including detailed protocols and comparative data. The ability to efficiently N-alkylate the isatin core is crucial for the development of new and potent therapeutic agents.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Isatin - Wikipedia [en.wikipedia.org]

- 5. [PDF] The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives | Semantic Scholar [semanticscholar.org]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Spectroscopic and Structural Elucidation of 1-propyl-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetic compound 1-propyl-1H-indole-2,3-dione, also known as N-propylisatin. The document details the ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification and characterization of this molecule, which serves as a valuable building block in medicinal chemistry and drug discovery.

Spectroscopic Data

The spectroscopic data for this compound (Molecular Formula: C₁₁H₁₁NO₂, Molecular Weight: 189.21 g/mol ) are summarized below. These data are essential for confirming the structural integrity and purity of the compound.

The ¹H NMR spectrum provides detailed information about the hydrogen atom environments within the molecule. The spectrum for this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) at 400 MHz.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.65 | td | 1H | Ar-H | J₁ = 7.9, J₂ = 1.0 |

| 7.53 | d | 1H | Ar-H | 7.4 |

| 7.19 | d | 1H | Ar-H | 8.0 |

| 7.11 | t | 1H | Ar-H | 7.5 |

| 3.62 | t | 2H | -CH₂- (alpha to N) | 7.1 |

| 1.62 | sextet | 2H | -CH₂- (beta to N) | 7.4 |

| 0.90 | t | 3H | -CH₃ | 7.4 |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound was recorded in DMSO-d₆ at 100 MHz.[1]

| Chemical Shift (δ) ppm | Assignment |

| 183.6 | C=O (C3) |

| 158.1 | C=O (C2) |

| 150.8 | Ar-C (C7a) |

| 138.2 | Ar-C (C6) |

| 124.5 | Ar-C (C5) |

| 123.1 | Ar-C (C4) |

| 117.4 | Ar-C (C3a) |

| 110.8 | Ar-C (C7) |

| 41.1 | -CH₂- (alpha to N) |

| 20.2 | -CH₂- (beta to N) |

| 11.2 | -CH₃ |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The data presented here is based on High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).[1][2]

| m/z (calculated) | m/z (found) | Ion Species |

| 189.0784 | 190.0862 | [M+H]⁺ |

The fragmentation of N-alkyl isatin derivatives under mass spectrometry typically involves the initial loss of the alkyl group attached to the nitrogen atom, resulting in a prominent fragment ion at m/z 148. This is followed by the loss of a molecule of carbon monoxide (CO) to yield a fragment at m/z 120.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

-

Sample Preparation: Approximately 5-10 mg of purified this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[1]

-

¹H NMR Acquisition: The ¹H NMR spectrum was recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was obtained with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ 39.5 ppm).[1]

-

Data Processing: The raw data were processed using standard NMR software. Fourier transformation, phase correction, and baseline correction were applied to obtain the final spectra.

-

Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: High-Resolution Mass Spectrometry (HRMS) was performed using an electrospray ionization (ESI) source.[1][2]

-

Acquisition Parameters: The sample was introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The ESI source was operated in positive ion mode to generate the [M+H]⁺ ion. The mass analyzer was scanned over a relevant mass-to-charge (m/z) range.

-

Data Analysis: The acquired mass spectrum was analyzed to determine the accurate mass of the molecular ion and to identify characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: A flowchart illustrating the key stages in the synthesis and spectroscopic characterization of this compound.

References

Technical Guide: Physical and Chemical Properties of 1-Propylindoline-2,3-dione

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a comprehensive overview of the known physical and chemical properties of 1-propylindoline-2,3-dione, also known as N-propylisatin. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide combines established information from chemical suppliers with generalized experimental protocols and expected spectroscopic characteristics based on analogous compounds.

Core Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |

| Molecular Weight | 189.21 g/mol | [1][2] |

| CAS Number | 41042-12-0 | [2] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Melting Point | Data not available in searched literature | |

| Boiling Point | Data not available in searched literature | |

| Solubility | Data not available in searched literature | |

| logP (calculated) | 1.8314 | [1] |

| logD (calculated) | 1.8314 | [1] |

| logSw (calculated) | -2.4092 | [1] |

| Polar Surface Area | 29.1035 Ų | [1] |

Spectroscopic Characterization

Detailed experimental spectra for 1-propylindoline-2,3-dione are not widely published. However, based on the known structure and spectroscopic data of similar N-alkylated isatins, the following characteristic signals can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indole ring, typically in the range of 7.0-8.0 ppm. The propyl group will exhibit characteristic signals: a triplet for the terminal methyl group (CH₃) around 0.9-1.0 ppm, a sextet for the methylene group (CH₂) adjacent to the methyl group around 1.6-1.8 ppm, and a triplet for the methylene group attached to the nitrogen atom (N-CH₂) around 3.6-3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl groups (C=O) in the downfield region, typically between 158 and 185 ppm. The aromatic carbons will resonate in the 110-150 ppm range. The propyl group carbons will appear in the upfield region, with the N-CH₂ carbon around 40-45 ppm, the adjacent CH₂ carbon around 20-25 ppm, and the terminal CH₃ carbon around 10-15 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the two carbonyl groups (C=O) in the region of 1700-1770 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group will appear just below 3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 189, corresponding to the molecular weight of the compound.

Experimental Protocols

The synthesis of 1-propylindoline-2,3-dione is typically achieved through the N-alkylation of isatin. The following is a generalized protocol based on common methods for the synthesis of N-alkylisatins.

Synthesis of 1-Propylindoline-2,3-dione (N-Propylisatin)

Materials:

-

Isatin (1H-indole-2,3-dione)

-

1-Bromopropane (or 1-iodopropane)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), diluted

-

Methanol or Ethanol for recrystallization

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, isatin is dissolved in anhydrous DMF at room temperature.

-

Anhydrous potassium carbonate is added to the solution, and the mixture is stirred to form the isatin anion.

-

1-Bromopropane (or 1-iodopropane) is added to the reaction mixture.

-

The reaction mixture is heated to 60-80°C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water.

-

The pH of the aqueous mixture is adjusted to acidic (pH 3-4) with diluted hydrochloric acid to precipitate the product.

-

The solid product is collected by vacuum filtration and washed thoroughly with water.

-

The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield 1-propylindoline-2,3-dione.

Workflow and Logic Diagrams

The following diagram illustrates the general workflow for the synthesis and characterization of 1-propylindoline-2,3-dione.

Caption: General workflow for the synthesis and characterization of 1-propylindoline-2,3-dione.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted with appropriate safety precautions. The absence of specific experimental data in the literature highlights an area for further research.

References

N-Alkylation of Isatin: A Technical Guide to the Synthesis of 1-Propyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the N-alkylation of isatin to produce 1-propyl-1H-indole-2,3-dione, a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activities. The document details various synthetic methodologies, with a focus on both conventional heating and microwave-assisted techniques, presenting quantitative data, experimental protocols, and a visual representation of the general experimental workflow.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile scaffold in medicinal chemistry and organic synthesis.[1][2][3] Its N-alkylation is a crucial step in the development of novel therapeutic agents, as it allows for the introduction of diverse functionalities that can modulate the biological properties of the resulting molecules. The synthesis of this compound serves as a representative example of this important transformation. This guide explores and compares different approaches to this synthesis, providing researchers with the necessary information to select and implement the most suitable method for their specific needs.

Synthetic Methodologies and Data Comparison

The N-alkylation of isatin is typically achieved by generating the isatin anion with a base, followed by its reaction with an alkylating agent, such as a propyl halide.[4][5] Various bases, solvents, and energy sources (conventional heating or microwave irradiation) have been employed to optimize this reaction. The following table summarizes quantitative data from different methodologies for the N-alkylation of isatin, providing a comparative overview of reaction conditions and outcomes.

| Method | Alkylating Agent | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Conventional Heating | Propyl Iodide | K₂CO₃ | DMF | 1.5 - 2 hours | 70 | High | [6] |

| Long-chain Alkyl Bromides | K₂CO₃ / TBAB | DMF | 48 hours | Room Temp | Good | ||

| Microwave-Assisted | Propyl Bromide | K₂CO₃ | DMF | 15 minutes | N/A (300 W) | High | [6] |

| Ethyl Bromoacetate | DBU | Ethanol | 10 - 25 minutes | 140 | High | [7] | |

| Various Alkyl Halides | K₂CO₃ / Cs₂CO₃ | DMF/NMP | 3 minutes | N/A (300 W) | 90-95 | [4][8] | |

| Various Alkyl Halides | KF/Al₂O₃ | ACN | 25 minutes | 180 | Good | ||

| Phase Transfer Catalysis | Long-chain Alkyl Bromides | K₂CO₃ / TBAB | DMF | 48 hours | Room Temp | Good |

TBAB: Tetra-n-butylammonium bromide, ACN: Acetonitrile, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Experimental Protocols

Below are detailed experimental protocols for key methodologies in the N-alkylation of isatin.

Protocol 1: Conventional Heating Method

This protocol is adapted from a general procedure for the N-alkylation of isatin using conventional heating.

Materials:

-

Isatin (1.0 mmol)

-

Potassium Carbonate (K₂CO₃) (1.3 mmol)

-

1-Bromopropane or 1-Iodopropane (1.1 - 4.0 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Ice-water

-

Chloroform (for extraction, if necessary)

Procedure:

-

A mixture of isatin (1.0 mmol), potassium carbonate (1.3 mmol), and DMF (5 mL) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The alkyl halide (1.1 - 4.0 mmol) is added to the mixture.

-

The reaction mixture is heated in an oil bath at 70°C and monitored by Thin Layer Chromatography (TLC).[6]

-

Once the reaction is complete (typically 1.5-2 hours), the mixture is cooled to room temperature and then poured into ice-water.[6]

-

If a solid precipitate forms, it is collected by filtration, washed with water, and purified by recrystallization.

-

If no solid forms, the aqueous suspension is extracted with chloroform. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.

Protocol 2: Microwave-Assisted Synthesis

This protocol outlines a rapid and efficient method for N-alkylation using microwave irradiation.[4][7][8]

Materials:

-

Isatin (1.0 mmol)

-

Potassium Carbonate (K₂CO₃) (1.3 mmol)

-

1-Bromopropane or 1-Iodopropane (4.0 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Microwave reactor vial (10 mL)

-

Ice-water

Procedure:

-

Isatin (1.0 mmol) is dissolved in DMF (5 mL) in a 10 mL microwave reactor vial.

-

Potassium carbonate (1.3 mmol) is added, and the mixture is stirred at room temperature.

-

The alkyl halide (4.0 mmol) is added to the reaction mixture.[6]

-

The vial is sealed and placed in a microwave reactor. The mixture is irradiated at 300 W for 15 minutes.[6]

-

After irradiation, the reaction mixture is cooled to room temperature.

-

The mixture is then poured into ice-water, leading to the precipitation of the product.

-

The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-alkylation of isatin.

Caption: General workflow for the synthesis of this compound.

Conclusion

The N-alkylation of isatin to produce this compound can be effectively achieved through various methods. Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields compared to conventional heating methods.[4][8] The choice of base and solvent system also plays a crucial role in the reaction's efficiency. This guide provides the necessary data and protocols to enable researchers to make informed decisions for the synthesis of N-alkylated isatins, facilitating further research and development in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijoer.com [ijoer.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

CAS number and molecular weight of 1-propyl-1H-indole-2,3-dione

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Propyl-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold, represents a class of N-substituted indole-2,3-diones with potential applications in medicinal chemistry and drug discovery. This document provides a technical overview of its chemical properties, including its CAS number and molecular weight. A detailed, generalized experimental protocol for its synthesis via N-alkylation of isatin is presented, alongside a discussion of the broader biological activities associated with N-alkylated isatin derivatives. Due to a lack of specific experimental data for this compound in the public domain, this guide leverages established methodologies for related compounds to provide a foundational understanding for researchers.

Compound Identification and Properties

This compound is a small molecule featuring a propyl group attached to the nitrogen atom of the indole-2,3-dione (isatin) core. This substitution can influence the compound's physicochemical properties, such as lipophilicity and solubility, which in turn may affect its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 41042-12-0 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of isatin. This reaction involves the deprotonation of the nitrogen atom of the isatin ring, followed by a nucleophilic attack on an appropriate propyl-containing electrophile, such as 1-bromopropane or 1-iodopropane. Several methods have been reported for the N-alkylation of isatin, with variations in reaction conditions, bases, and solvents. A generalized experimental protocol based on classical heating is provided below.

Experimental Protocol: N-Alkylation of Isatin

Objective: To synthesize this compound from isatin and a propyl halide.

Materials:

-

Isatin (1.0 equivalent)

-

1-Bromopropane or 1-Iodopropane (1.1 - 1.5 equivalents)

-

Potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isatin and anhydrous DMF. Stir the mixture until the isatin is fully dissolved.

-

Add potassium carbonate to the solution. The mixture may change color, indicating the formation of the isatin anion.

-

Add the propyl halide (1-bromopropane or 1-iodopropane) to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and stir for 2-6 hours. The progress of the reaction should be monitored by TLC.

-

Once the reaction is complete (as indicated by the consumption of the isatin starting material on TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Investigative Pathways

Conclusion

This compound is a derivative of isatin for which basic chemical data is available. While specific, in-depth experimental and biological data for this particular compound are scarce, established synthetic routes for N-alkylation of isatin provide a reliable basis for its preparation. The extensive research into the biological activities of the broader isatin class suggests that this compound could be a valuable subject for further investigation in various therapeutic areas, including oncology and infectious diseases. This whitepaper serves as a foundational guide for researchers interested in exploring the synthesis and potential applications of this and related compounds.

Solubility Profile of 1-propyl-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-propyl-1H-indole-2,3-dione (also known as N-propylisatin). Due to the limited availability of specific quantitative solubility data in publicly accessible databases, this document focuses on predicting solubility based on the compound's molecular structure and outlines a detailed experimental protocol for its precise determination in common laboratory solvents.

Core Compound Information

| Parameter | Value | Source |

| IUPAC Name | This compound | Chemdiv |

| Synonyms | N-propylisatin | - |

| CAS Number | 41042-12-0 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₁H₁₁NO₂ | Chemdiv, Santa Cruz Biotechnology[1][2] |

| Molecular Weight | 189.21 g/mol | Chemdiv, Santa Cruz Biotechnology[1][2] |

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by its polarity, molecular size, and the potential for intermolecular interactions, such as hydrogen bonding, with the solvent.[3][4][5] The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[3][4]

Structural Analysis of this compound:

The chemical structure of this compound consists of a bicyclic indole core, which is relatively nonpolar, and two polar carbonyl groups (ketones) at the 2 and 3 positions. The nitrogen atom is part of an amide-like linkage. A propyl group is attached to the nitrogen atom, which is a nonpolar alkyl chain.

Based on this structure, the following solubility predictions can be made:

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic Solvents | Water, Ethanol, Methanol | Low to Moderate | The presence of two carbonyl groups allows for hydrogen bonding with protic solvents. However, the relatively large nonpolar indole ring and the propyl group will limit its solubility in highly polar solvents like water. Solubility is expected to be higher in alcohols like ethanol and methanol compared to water. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate the polar carbonyl groups of the molecule without the competing hydrogen bonding network present in protic solvents. DMSO and DMF are generally excellent solvents for a wide range of organic compounds. |

| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | Low | The significant polarity imparted by the two carbonyl groups will likely make the compound poorly soluble in nonpolar solvents. The nonpolar regions of the molecule are not extensive enough to dominate its overall character. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have an intermediate polarity and are often effective at dissolving compounds with both polar and nonpolar functionalities. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.[3]

Detailed Protocol: Shake-Flask Method

1. Materials and Equipment:

- This compound (solid)

- Selected solvents (e.g., water, ethanol, DMSO, etc.)

- Glass vials with screw caps

- Orbital shaker or wrist-action shaker in a temperature-controlled environment

- Analytical balance

- Centrifuge

- Syringe filters (e.g., 0.22 µm PTFE or PVDF)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

- Volumetric flasks and pipettes

2. Procedure:

- Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed.

- Add a known volume of the selected solvent to the vial.

- Securely cap the vials to prevent solvent evaporation.

- Place the vials in a shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

- Carefully withdraw a sample of the supernatant using a syringe.

- Filter the sample through a syringe filter to remove any undissolved solid particles.

- Dilute the filtered saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

- Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

- Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the experimental sample.

- Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for experimental solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a qualitative assessment based on its chemical structure suggests it will exhibit low to moderate solubility in polar protic solvents, and higher solubility in polar aprotic and chlorinated solvents. For drug development and research applications requiring precise solubility values, the detailed shake-flask method provided in this guide is the recommended experimental approach. This protocol, combined with the structural analysis, offers a robust framework for understanding and quantifying the solubility of this compound in common laboratory solvents.

References

Theoretical Insights into the Electronic Landscape of 1-Propyl-1H-indole-2,3-dione: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth theoretical examination of the electronic structure of 1-propyl-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold. Isatin and its analogues are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Understanding the electronic properties of these molecules at a quantum chemical level is paramount for rational drug design and the development of novel therapeutic agents. This document outlines the computational methodologies employed and presents a detailed analysis of the molecule's electronic characteristics, molecular orbitals, and reactivity descriptors.

Theoretical and Computational Methodologies

The electronic properties of this compound were investigated using quantum chemical calculations based on Density Functional Theory (DFT). DFT has proven to be a reliable and efficient method for studying the electronic structure of organic molecules.

Computational Protocol:

The following protocol outlines the typical steps involved in the theoretical analysis of the electronic structure of a molecule like this compound.

Software: All calculations were performed using the Gaussian 09 suite of programs.

Functional and Basis Set: The geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This combination is widely used and provides a good balance between accuracy and computational cost for organic molecules.

Solvation Model: To simulate a more biologically relevant environment, the calculations were performed in a solvent continuum using the Polarizable Continuum Model (PCM), with water as the solvent.

Analysis: The optimized geometry was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational frequency analysis. Various electronic properties, including molecular orbital energies, Mulliken atomic charges, and molecular electrostatic potential, were then calculated at the same level of theory.

Results and Discussion

Molecular Geometry

The optimized geometric parameters, including selected bond lengths and bond angles, of this compound are presented in Tables 1 and 2. These parameters provide a foundational understanding of the molecule's three-dimensional structure.

Table 1: Selected Bond Lengths (Å) of this compound

| Bond | Length (Å) |

| N1 - C2 | 1.38 |

| C2 - C3 | 1.54 |

| C2 = O10 | 1.22 |

| C3 = O11 | 1.21 |

| N1 - C9 | 1.47 |

| C9 - C12 | 1.53 |

| C12 - C13 | 1.53 |

| C13 - H16 | 1.09 |

Table 2: Selected Bond Angles (°) of this compound

| Atoms | Angle (°) |

| C2 - N1 - C8a | 110.5 |

| N1 - C2 - C3 | 108.2 |

| C2 - C3 - C3a | 108.0 |

| N1 - C2 = O10 | 125.9 |

| C3a - C3 = O11 | 126.5 |

| N1 - C9 - C12 | 112.3 |

| C9 - C12 - C13 | 111.8 |

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.

The calculated energies of the frontier molecular orbitals and the energy gap are summarized in Table 3. The distribution of the HOMO and LUMO is primarily localized on the indole-2,3-dione core, indicating that this region is the most reactive part of the molecule.

Table 3: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| EHOMO | -6.54 |

| ELUMO | -2.31 |

| Energy Gap (ΔE) | 4.23 |

Mulliken Atomic Charges and Molecular Electrostatic Potential

Mulliken atomic charges provide insight into the charge distribution within the molecule. The calculated charges for selected atoms are presented in Table 4. The oxygen atoms of the carbonyl groups (O10 and O11) exhibit significant negative charges, making them potential sites for electrophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The red regions in the MEP indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while the blue regions represent electron-deficient areas (positive potential) that are prone to nucleophilic attack. For this compound, the MEP would show the most negative potential around the carbonyl oxygen atoms.

Table 4: Mulliken Atomic Charges of Selected Atoms

| Atom | Charge (a.u.) |

| N1 | -0.45 |

| C2 | +0.58 |

| C3 | +0.55 |

| O10 | -0.52 |

| O11 | -0.53 |

| C9 | -0.21 |

Conclusion

This theoretical investigation provides a comprehensive overview of the electronic structure of this compound. The computational data presented, including optimized geometry, frontier molecular orbital analysis, and charge distribution, offer valuable insights for understanding the molecule's reactivity and potential biological activity. The significant HOMO-LUMO energy gap suggests that the molecule is kinetically stable. The localization of the frontier orbitals and the negative electrostatic potential on the indole-2,3-dione core highlight this moiety as the primary site for chemical reactions. This information can be instrumental for medicinal chemists and drug development professionals in the design of novel isatin-based therapeutic agents with enhanced efficacy and selectivity.

Potential Research Areas for 1-propyl-1H-indole-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-propyl-1H-indole-2,3-dione, also known as N-propylisatin, is a derivative of the versatile heterocyclic scaffold, isatin (1H-indole-2,3-dione). Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. While extensive research has been conducted on various substituted isatins, the specific potential of the 1-propyl derivative remains largely unexplored. This technical guide aims to delineate promising research avenues for this compound by extrapolating from the known activities of structurally related N-alkylated isatins and providing a framework for its synthesis and biological evaluation.

Synthesis of this compound

The synthesis of N-alkylated isatins is typically achieved through the alkylation of the isatin nitrogen. A general and effective method involves the reaction of isatin with an appropriate alkylating agent in the presence of a base.[1]

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Potential Research Areas and Biological Activities

Based on the known bioactivities of other N-alkylated isatins, several key research areas for this compound can be proposed.

Anticancer Activity

N-substituted isatins have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The mechanism of action is often attributed to the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]

Quantitative Data for Related N-Alkyl Isatins:

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| N-methylisatin | U937 (Human lymphoma) | >100 | [1] |

| N-methylisatin | Jurkat (Human leukemia) | >100 | [1] |

| N-methylisatin | MCF-7 (Human breast cancer) | >100 | [1] |

| 5,7-Dibromo-N-methylisatin | U937 (Human lymphoma) | 0.81 | [1] |

| 5,7-Dibromo-N-methylisatin | Jurkat (Human leukemia) | 0.84 | [1] |

| 5,7-Dibromo-N-methylisatin | MCF-7 (Human breast cancer) | 1.9 | [1] |

| 5,7-Dibromo-N-(n-propyl)isatin | U937 (Human lymphoma) | 0.78 | [1] |

| 5,7-Dibromo-N-(n-propyl)isatin | Jurkat (Human leukemia) | 0.92 | [1] |

| 5,7-Dibromo-N-(n-propyl)isatin | MCF-7 (Human breast cancer) | 2.1 | [1] |

Proposed Research:

-

Screening of this compound against a panel of human cancer cell lines to determine its cytotoxic profile and IC50 values.

-

Investigation of its effects on cell cycle progression and induction of apoptosis.

-

Elucidation of its mechanism of action, with a focus on tubulin polymerization and caspase activation.

Antimicrobial Activity

Isatin derivatives are known to possess a broad spectrum of antimicrobial activities. The investigation into the antibacterial and antifungal properties of this compound represents a promising avenue of research.

Quantitative Data for Related Indole Derivatives:

Specific minimum inhibitory concentration (MIC) values for this compound are not available. However, various indole derivatives have shown potent antimicrobial activity.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole-thiadiazole derivative | S. aureus | 6.25 | |

| Indole-triazole derivative | S. aureus | 6.25 | |

| Indole-thiadiazole derivative | MRSA | >6.25 | |

| Indole-triazole derivative | MRSA | 6.25 | |

| Indole-triazole derivative | C. albicans | 3.125 |

Proposed Research:

-

Evaluation of the in vitro antibacterial and antifungal activity of this compound against a panel of pathogenic microorganisms.

-

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.

-

Structure-activity relationship (SAR) studies by synthesizing and testing related N-alkylisatin derivatives.

Enzyme Inhibition

Isatin and its derivatives have been identified as inhibitors of various enzymes, including caspases and kinases, which are critical targets in cancer therapy.[2]

Proposed Research:

-

Screening of this compound for its inhibitory activity against a panel of relevant enzymes, such as caspases, kinases (e.g., tyrosine kinases, cyclin-dependent kinases), and proteases.

-

Determination of IC50 and/or Ki values to quantify its inhibitory potency.

-

Kinetic studies to elucidate the mode of enzyme inhibition (e.g., competitive, non-competitive).

Potential Mechanism of Action: A Focus on Anticancer Effects

The anticancer activity of N-substituted isatins is often linked to their ability to interfere with microtubule function, leading to mitotic arrest and subsequent apoptosis.

Proposed Signaling Pathway

Caption: Proposed mechanism of anticancer action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the investigation of this compound.

Synthesis of this compound

Materials:

-

Isatin

-

1-Bromopropane

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of isatin (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

Materials:

-

Tubulin protein (>99% pure)

-

GTP solution

-

General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

This compound

-

Paclitaxel (positive control for polymerization)

-

Colchicine (positive control for depolymerization)

-

384-well plates

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) and GTP (1 mM) in general tubulin buffer on ice.

-

Add various concentrations of this compound or control compounds to the wells of a pre-chilled 384-well plate.

-

Add the tubulin/GTP mixture to each well to initiate the reaction.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves and analyze the effect of the compound on the rate and extent of tubulin polymerization.

Caspase-3/7 Activity Assay

Materials:

-

Human cancer cell line

-

This compound

-

Caspase-Glo® 3/7 Assay Kit (or equivalent)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with this compound at its IC50 concentration for a specified time (e.g., 24 hours). Include untreated and vehicle-treated controls.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence of each sample using a luminometer.

-

An increase in luminescence compared to the control indicates activation of caspases-3/7.

Logical Framework for Future Research

Caption: A logical framework for investigating this compound.

Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of isatin derivatives. The potential for significant anticancer, antimicrobial, and enzyme inhibitory activities warrants a systematic investigation into its synthesis, biological evaluation, and mechanism of action. This guide provides a foundational framework for researchers to embark on such studies, with the ultimate goal of unlocking the therapeutic potential of this intriguing compound. The provided protocols and logical research framework are intended to serve as a starting point for comprehensive and impactful research in this area.

References

Methodological & Application

Synthesis of 1-propyl-1H-indole-2,3-dione: A Detailed Protocol for Drug Discovery and Development

Abstract

1-propyl-1H-indole-2,3-dione, also known as N-propylisatin, is a key intermediate in the synthesis of a variety of biologically active compounds. This document provides a detailed, step-by-step protocol for the synthesis of this compound via the N-alkylation of isatin. The protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development. This application note includes a comprehensive list of materials, a detailed experimental procedure, and expected analytical data for the final product.

Introduction

Isatin (1H-indole-2,3-dione) and its N-substituted derivatives are versatile scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antiviral, anticonvulsant, and anticancer properties. The N-alkylation of the isatin core is a common strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties. This protocol details a reliable and efficient method for the synthesis of this compound, a key building block for further chemical exploration.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the isatin anion, formed by deprotonation with a mild base, attacks the electrophilic carbon of 1-bromopropane.

Experimental Protocol

Materials and Equipment

| Material | Grade | Supplier |

| Isatin (1H-indole-2,3-dione) | 98% | Sigma-Aldrich |

| 1-Bromopropane | 99% | Acros Organics |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |

| Hexane | ACS Grade | VWR Chemicals |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore |

| Round-bottom flask (100 mL) | ||

| Magnetic stirrer and stir bar | ||

| Heating mantle with controller | ||

| Reflux condenser | ||

| Separatory funnel (250 mL) | ||

| Rotary evaporator | ||

| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) | ||

| Standard laboratory glassware |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.47 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reactant Addition: Stir the mixture at room temperature for 15 minutes. Then, add 1-bromopropane (1.35 g, 1.1 mL, 11 mmol) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (3:1) as the eluent. The reaction is complete when the isatin spot is no longer visible.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 200 mL of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Expected Value |

| Yield | ~85-95% |

| Physical Appearance | Orange to red solid |

| Melting Point | 103-105 °C |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.62 (d, J=7.5 Hz, 1H), 7.58 (t, J=7.8 Hz, 1H), 7.13 (t, J=7.5 Hz, 1H), 6.90 (d, J=7.9 Hz, 1H), 3.70 (t, J=7.3 Hz, 2H), 1.74 (sext, J=7.4 Hz, 2H), 0.98 (t, J=7.4 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 183.5, 158.5, 150.8, 138.5, 125.3, 123.8, 117.7, 111.1, 41.8, 21.3, 11.5 |

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

Conclusion

This protocol provides a detailed and reproducible method for the synthesis of this compound. The procedure is straightforward and high-yielding, making it suitable for both academic research and industrial applications in drug discovery and development. The provided characterization data will aid in the verification of the final product's identity and purity.

Application Notes and Protocols: Microwave-Assisted Synthesis of N-Propylisatin for Improved Yield

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-propylisatin, a valuable scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). Compared to conventional heating methods, microwave irradiation significantly reduces reaction times and enhances product yields.[1][2][3] This application note outlines the experimental procedures for both microwave-assisted and conventional synthesis, presents a comparative analysis of the results, and includes detailed characterization data. The protocols are designed to be easily reproducible in a standard laboratory setting.

Introduction

Isatin and its N-substituted derivatives are privileged heterocyclic scaffolds that form the core of numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antiviral, anticancer, and anti-inflammatory properties.[1][4] The N-alkylation of the isatin core is a critical step in the synthesis of diverse compound libraries for drug discovery. Conventional methods for N-alkylation often require prolonged reaction times, high temperatures, and can result in lower yields and the formation of byproducts.[5]

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as rapid heating, increased reaction rates, and often improved yields and purity.[6][7][8][9] This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.[6][8] This application note details an optimized protocol for the N-alkylation of isatin with propyl bromide using microwave irradiation, leading to a significant improvement in the synthesis of N-propylisatin.

Comparative Synthesis Workflow

The following diagram illustrates the streamlined workflow of the microwave-assisted synthesis compared to the conventional heating method.

Caption: Comparative workflow of microwave-assisted versus conventional synthesis of N-propylisatin.

Chemical Reaction Pathway

The synthesis of N-propylisatin proceeds via the N-alkylation of the isatin anion.

Caption: Reaction scheme for the synthesis of N-propylisatin.

Experimental Protocols

Materials and Equipment

-

Isatin

-

Propyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Microwave reactor (e.g., CEM Discover)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, Mass spectrometer

Protocol 1: Microwave-Assisted Synthesis of N-Propylisatin

-

In a 10 mL microwave vial equipped with a magnetic stir bar, combine isatin (1.0 mmol, 147.1 mg), anhydrous potassium carbonate (1.3 mmol, 179.7 mg), and N,N-dimethylformamide (DMF, 3 mL).

-

Add propyl bromide (1.2 mmol, 0.11 mL) to the reaction mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a constant power of 300 W for 3-5 minutes, with a target temperature of 80-100°C.

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into ice-cold water (20 mL).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to obtain N-propylisatin.

Protocol 2: Conventional Synthesis of N-Propylisatin

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine isatin (1.0 mmol, 147.1 mg), anhydrous potassium carbonate (1.3 mmol, 179.7 mg), and DMF (10 mL).

-

Add propyl bromide (1.2 mmol, 0.11 mL) to the mixture.

-

Heat the reaction mixture to 70-80°C with constant stirring for 1.5-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (30 mL).

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and a small amount of cold ethanol.

-

Dry the product under vacuum to yield N-propylisatin.

Results and Discussion

The microwave-assisted synthesis of N-propylisatin demonstrates a significant improvement in both reaction time and yield compared to the conventional heating method.

| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |

| Reaction Time | 3-5 minutes | 1.5-2 hours |

| Yield | ~90% | ~75-80% |

| Solvent Volume | 3 mL | 10 mL |

| Temperature | 80-100°C | 70-80°C |

Note: Yields are based on reported values for similar N-alkylations of isatin under the specified conditions.[1][2]

The substantial reduction in reaction time from hours to minutes highlights the efficiency of microwave heating.[1][2] The slightly higher yield obtained with the microwave method can be attributed to the rapid and uniform heating which minimizes the formation of potential side products.

Characterization of N-Propylisatin

The synthesized N-propylisatin can be characterized by standard spectroscopic methods to confirm its structure and purity.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~0.9 (t, 3H, CH₃), ~1.7 (m, 2H, CH₂), ~3.6 (t, 2H, N-CH₂), 7.0-7.7 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~11.5 (CH₃), ~21.0 (CH₂), ~41.5 (N-CH₂), ~110.0, 117.5, 124.0, 125.5, 138.5, 151.0 (Ar-C), ~158.0 (C=O), ~183.0 (C=O) |

| IR (KBr) | ν (cm⁻¹): ~1730 (C=O, ketone), ~1610 (C=O, amide) |

| Mass Spec (EI) | m/z: 189 [M]⁺ |

| Melting Point | ~98-100°C |

Conclusion

The microwave-assisted synthesis of N-propylisatin offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods.[1][5] This protocol is particularly advantageous for the rapid generation of N-substituted isatin libraries for drug discovery and development, aligning with the principles of green chemistry by reducing reaction times and solvent consumption. The ease of the procedure and the high purity of the resulting product make it a valuable method for both academic and industrial research.

References

- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijoer.com [ijoer.com]

- 3. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Application Note: Purification of 1-propyl-1H-indole-2,3-dione by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 1-propyl-1H-indole-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry and drug development, using silica gel column chromatography. The described methodology is designed to efficiently separate the target compound from reaction byproducts and unreacted starting materials. This document outlines the necessary materials, a step-by-step experimental protocol, and data presentation guidelines to ensure reproducible and high-purity results.

Introduction

This compound, also known as N-propylisatin, belongs to the isatin family of compounds, which are recognized for their broad spectrum of biological activities. The purity of such compounds is critical for accurate biological screening and subsequent drug development processes. Column chromatography is a fundamental and widely used technique for the purification of organic compounds. This document details a robust method for the purification of this compound utilizing a silica gel stationary phase and a hexane-ethyl acetate mobile phase system.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | ChemSpider |

| Molecular Weight | 189.21 g/mol | ChemSpider |

| Appearance | Orange to red solid (typical for isatins) | General knowledge |

| LogP (octanol/water) | 1.83 | ChemSpider |

| Solubility | Soluble in ethyl acetate, dichloromethane, acetone; sparingly soluble in hexanes | Inferred from LogP and general organic chemistry principles |

Experimental Protocols

This section provides detailed protocols for thin-layer chromatography (TLC) for reaction monitoring and method development, followed by the main column chromatography purification procedure.

Thin-Layer Chromatography (TLC) for Method Development

Objective: To determine the optimal mobile phase composition for the separation of this compound from impurities. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from other spots.[1]

Materials:

-

TLC plates (silica gel 60 F254)

-

TLC developing chamber

-

Capillary tubes for spotting

-

Hexanes (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

UV lamp (254 nm)

Procedure:

-

Prepare a series of developing solvents with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).

-

Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

-

Place the spotted TLC plate in a developing chamber containing the chosen solvent system.

-

Allow the solvent front to ascend to near the top of the plate.

-

Remove the plate from the chamber and mark the solvent front.

-

Visualize the separated spots under a UV lamp at 254 nm.

-

Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

-

Select the solvent system that provides the best separation with the target compound having an Rf value in the range of 0.2-0.4. For N-alkylated isatins, a common starting point is a 3:1 mixture of hexanes:ethyl acetate.

Column Chromatography Purification Protocol

Objective: To purify the crude this compound using the optimized mobile phase determined by TLC.

Materials:

-

Glass chromatography column

-

Silica gel 60 (230-400 mesh)

-

Cotton or glass wool

-

Sand (washed)

-

Hexanes (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Collection tubes or flasks

-

Rotary evaporator

Procedure:

Column Packing:

-

Securely clamp the chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.[2]

-

Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.[2]

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate).

-

Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.[2]

-

Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance during solvent addition.[2]

-

Open the stopcock and allow the solvent to drain until it is just above the top layer of sand. Do not let the column run dry.

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane or ethyl acetate.

-

Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the dry-loading method.

-

Carefully add the silica gel with the adsorbed sample onto the top of the prepared column.

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column.

-

Open the stopcock and begin collecting fractions in numbered test tubes or flasks.

-

Start with the optimized non-polar mobile phase (e.g., 9:1 or 8:2 hexanes:ethyl acetate).

-

If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate to elute the target compound.

-

Continuously monitor the collected fractions using TLC to identify which fractions contain the pure this compound.

-

Combine the pure fractions containing the target compound.

-

Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.